molecular formula C22H24O4S B1671153 Elafibranor CAS No. 923978-27-2

Elafibranor

Cat. No. B1671153
M. Wt: 384.5 g/mol
InChI Key: AFLFKFHDSCQHOL-IZZDOVSWSA-N
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Description

Elafibranor, also known as GFT505, is a multimodal and pluripotent medication primarily used for the treatment of atherogenic dyslipidemia in overweight patients with or without diabetes . It is an oral treatment that acts on the three sub-types of Peroxisome Proliferator-Activated Receptor (PPAR), namely PPARα, PPARγ, and PPARδ, with a preferential action on PPARα .


Molecular Structure Analysis

Elafibranor has a molecular formula of C22H24O4S and a molecular weight of 384.49 g/mol . The IUPAC name for Elafibranor is 2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid . The compound belongs to the class of organic compounds known as retrochalcones .


Physical And Chemical Properties Analysis

Elafibranor has a molecular formula of C22H24O4S and a molecular weight of 384.49 g/mol . The compound is likely to be a solid at room temperature, given its molecular structure and weight.

Scientific Research Applications

Metabolic Diseases and Cardiovascular Health

Elafibranor's role in addressing metabolic syndromes, especially non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has been underscored in scientific studies. As a PPAR agonist, Elafibranor has shown promising results in improving the metabolic profile and exerting anti-inflammatory effects, which are crucial in managing metabolic diseases. Its unique mechanism of action, targeting PPARα and PPARδ, helps in modulating lipid metabolism and insulin sensitivity, thereby offering a therapeutic strategy for dyslipidemia and cardiovascular diseases (H. Cheng et al., 2019).

Liver Diseases

The therapeutic potential of Elafibranor extends to liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). The dual action on PPARα and PPARδ not only aids in reducing liver inflammation and fibrosis but also improves liver function tests in clinical settings. This positions Elafibranor as a promising candidate for the treatment of NASH, aiming to alleviate liver inflammation and halt disease progression (H. Cheng et al., 2019).

Safety And Hazards

Elafibranor is generally well-tolerated, but some adverse events have been reported more frequently with Elafibranor than with placebo, including abdominal pain, diarrhea, nausea, and vomiting . It’s also recommended to avoid inhalation and contact with eyes and skin .

Future Directions

Elafibranor is currently under investigation for the treatment of primary biliary cholangitis (PBC), a rare, chronic cholestatic liver disease . The U.S. Food and Drug Administration (FDA) has granted Priority Review for the New Drug Application (NDA) for Elafibranor in PBC, with a target PDUFA date set for June 10, 2024 .

properties

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol).
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elafibranor

CAS RN

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
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URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
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Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
V Ratziu, SA Harrison, S Francque, P Bedossa… - Gastroenterology, 2016 - Elsevier
… Elafibranor is an agonist of the peroxisome proliferator−activated receptor-α and peroxisome proliferator−activated receptor-δ. Elafibranor … and efficacy of elafibranor in an international, …
Number of citations: 050 www.sciencedirect.com
MJ Westerouen Van Meeteren, JPH Drenth… - Expert Opinion on …, 2020 - Taylor & Francis
… of elafibranor for the treatment of nonalcoholic steatohepatitis and fibrosis. Expert opinion: Current data support an effect of elafibranor … disease stages of elafibranor and other drugs in …
Number of citations: 72 www.tandfonline.com
JM Schattenberg, A Pares, KV Kowdley… - Journal of …, 2021 - Elsevier
Background & Aims Patients with primary biliary cholangitis (PBC) who have an incomplete response to ursodeoxycholic acid remain at risk of disease progression. We investigated the …
Number of citations: 85 www.sciencedirect.com
A Malik, M Nadeem, MI Malik - Clinical Journal of Gastroenterology, 2021 - Springer
… We found that elafibranor significantly reduced the levels of ALT {MD = − 4.60 [− 8.17, − 1.04], (P = 0.01)}, GGT {MD = − 16.57 [− 26.59, − 6.56], (P < 0.01)}, TC {MD = − 0.37 [− 0.66, − …
Number of citations: 8 link.springer.com
KV Kowdley, CL Bowlus, C Levy… - … England Journal of …, 2023 - Mass Medical Soc
… in 15% of the patients in the elafibranor group and in none of the … pruritus (44 patients in the elafibranor group and 22 in the … occurred more frequently with elafibranor than with placebo …
Number of citations: 3 www.nejm.org
S Kamata, A Honda, R Ishikawa, M Akahane, A Fujita… - Antioxidants, 2023 - mdpi.com
… In contrast, elafibranor induced transactivation and coactivator recruitment (not thermal stability) of all PPAR subtypes, but the PPARδ/γ-LBD–elafibranor cocrystals were not obtained. …
Number of citations: 1 www.mdpi.com
N Perakakis, K Stefanakis, M Feigh, SS Veidal… - Liver …, 2021 - Wiley Online Library
Background & Aims This study aimed to assess and compare the effects of the GLP‐1 analog liraglutide and the PPARα/δ agonist elafibranor on liver histology and their impact on …
Number of citations: 24 onlinelibrary.wiley.com
NP Goyal, A Mencin, KP Newton, J Durelle… - Journal of Pediatric …, 2023 - journals.lww.com
… To date, elafibranor has been well tolerated with few … of elafibranor, elafibranor may be a treatment option for children with NASH. We hypothesized that oral administration of elafibranor …
Number of citations: 2 journals.lww.com
F Briand, C Heymes, L Bonada… - Clinical and …, 2020 - Wiley Online Library
The long duration of animal models represents a clear limitation to quickly evaluate the efficacy of drugs targeting nonalcoholic steatohepatitis (NASH). We, therefore, developed a rapid …
Number of citations: 8 ascpt.onlinelibrary.wiley.com
M Zhang, E Barroso, M Ruart, L Peña… - Biomedicine & …, 2023 - Elsevier
… Here, we examined the effects of elafibranor in … elafibranor treatment ameliorated steatosis, inflammation, and fibrogenesis in the livers of CD-HFD-fed mice. Unexpectedly, elafibranor …
Number of citations: 3 www.sciencedirect.com

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